

Assessing the Stability of Ticagrelor-d4 Under Different Conditions: A Comparative Guide

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Compound of Interest

Compound Name: Ticagrelor-d4

Cat. No.: B15573000

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This guide provides a comparative analysis of the stability of **Ticagrelor-d4** under various stress conditions. While direct comparative stability data for **Ticagrelor-d4** is not extensively published, the stability profile of its non-deuterated counterpart, Ticagrelor, serves as a reliable surrogate for this assessment. The data presented here is based on forced degradation studies of Ticagrelor, which are a standard method for evaluating the intrinsic stability of a drug substance. This information is crucial for researchers, scientists, and drug development professionals in ensuring the quality, efficacy, and safety of pharmaceutical products.

Comparative Stability Data

The stability of Ticagrelor was evaluated under hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions. The following tables summarize the degradation of Ticagrelor under these different conditions, providing a quantitative comparison.

Table 1: Stability of Ticagrelor under Hydrolytic Conditions

Condition	Temperature (°C)	Time (hours)	Degradation (%)
0.1 N HCl	80	2	12.5
0.1 N NaOH	80	0.5	15.2
Neutral (Water)	80	2	No degradation

Table 2: Stability of Ticagrelor under Oxidative, Thermal, and Photolytic Conditions

Condition	Temperature (°C) / Exposure	Time (hours)	Degradation (%)
30% H ₂ O ₂	Room Temperature	24	18.7
Thermal	60	48	No degradation
Photolytic	UV light (254 nm)	24	8.3

Experimental Protocols

The data presented in this guide is based on established methods for forced degradation studies. A detailed methodology is provided below.

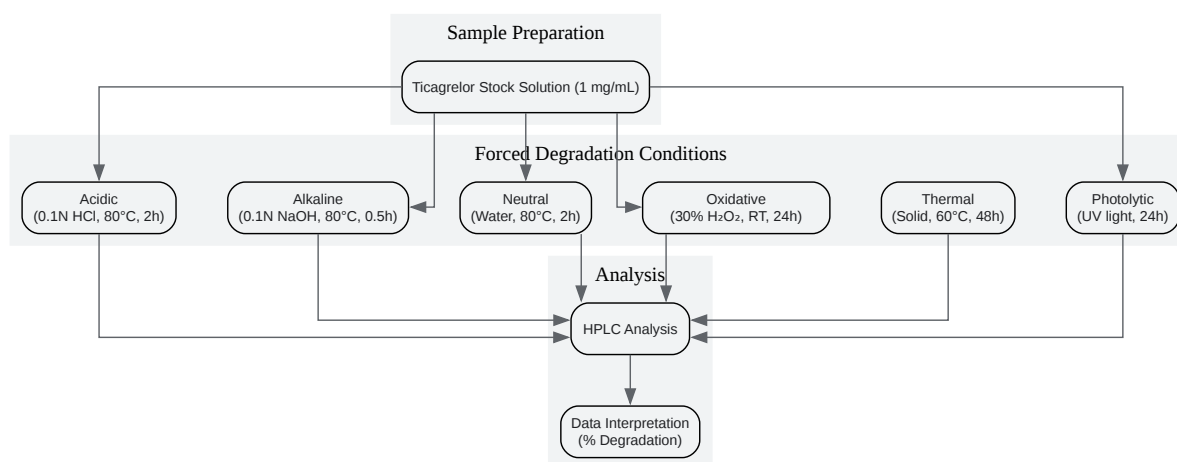
Forced Degradation Study Protocol

- Preparation of Stock Solution: A stock solution of Ticagrelor is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of 1 mg/mL.
- Stress Conditions:
 - Acidic Hydrolysis: The stock solution is treated with 0.1 N hydrochloric acid (HCl) and refluxed at 80°C for 2 hours.
 - Alkaline Hydrolysis: The stock solution is treated with 0.1 N sodium hydroxide (NaOH) and refluxed at 80°C for 30 minutes.
 - Neutral Hydrolysis: The stock solution is treated with water and refluxed at 80°C for 2 hours.
 - Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.
 - Thermal Degradation: The solid drug is kept in a hot air oven at 60°C for 48 hours.
 - Photolytic Degradation: The stock solution is exposed to UV light at 254 nm for 24 hours in a photostability chamber.

- **Sample Analysis:** After the specified time, the stressed samples are diluted with a suitable mobile phase and analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.

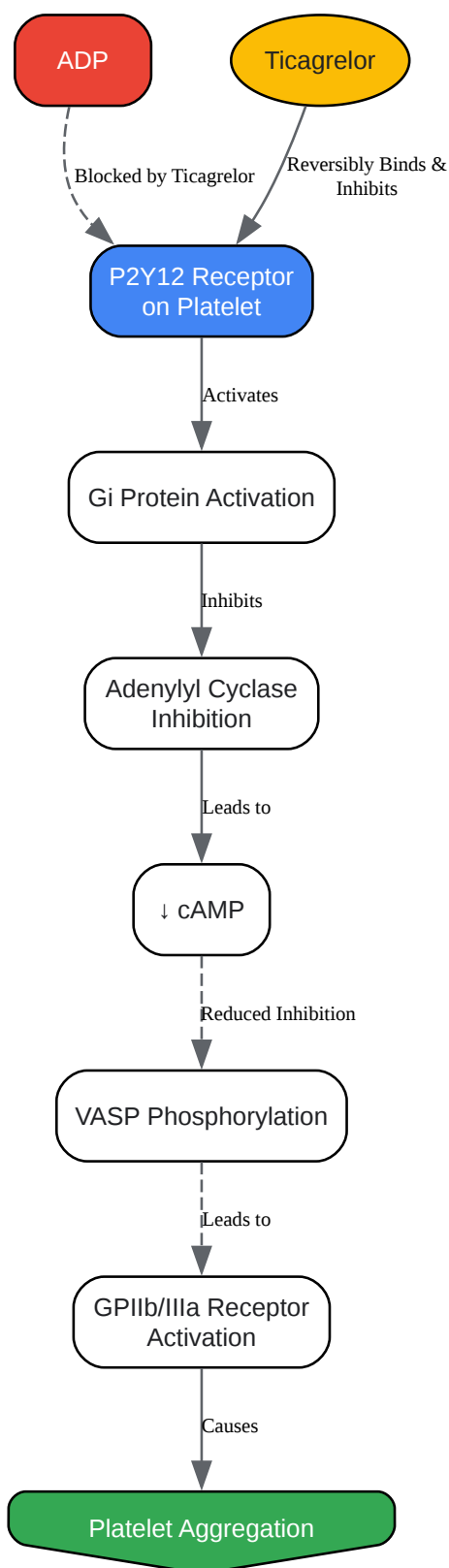
Visualizing Experimental Workflow and Ticagrelor's Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the stability assessment and the signaling pathway of Ticagrelor.



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Caption: Experimental workflow for forced degradation studies of Ticagrelor.



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Caption: Signaling pathway of Ticagrelor's antiplatelet action.

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